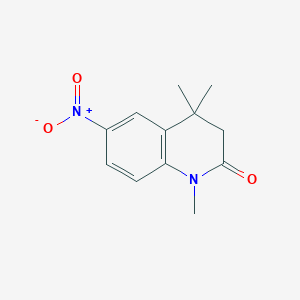

1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

描述

属性

IUPAC Name |

1,4,4-trimethyl-6-nitro-3H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-12(2)7-11(15)13(3)10-5-4-8(14(16)17)6-9(10)12/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVNZZNSWCUTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N(C2=C1C=C(C=C2)[N+](=O)[O-])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599633 | |

| Record name | 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144583-89-1 | |

| Record name | 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization to Form the Quinoline Core

- The intermediate (often a substituted 2-aminoacetophenone derivative) is subjected to cyclization using reagents such as acetic anhydride or other cyclizing agents.

- This step forms the 3,4-dihydroquinolin-2(1H)-one skeleton, which is the core structure of the target compound.

- Reaction conditions typically involve heating under reflux in an appropriate solvent to promote ring closure.

Introduction of the Nitro Group

- The 6-nitro substituent is introduced via nitration of the quinoline core or its precursor.

- This is generally performed by treatment with nitrating agents such as nitric acid or a nitrating mixture under controlled temperature to avoid over-nitration or decomposition.

- The nitration is regioselective, targeting the 6-position on the quinoline ring.

Methylation to Introduce 1,4,4-Trimethyl Substitution

- The methyl groups at positions 1 and 4 are introduced by alkylation reactions .

- Common methylating agents include methyl iodide or dimethyl sulfate .

- The reaction is often carried out in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF).

- Methylation at the nitrogen (position 1) and the carbon (position 4) is carefully controlled to achieve the trimethyl substitution pattern.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | 2-Aminoacetophenone + Acetic Anhydride, heat | Formation of 3,4-dihydroquinolin-2(1H)-one core |

| 2 | Nitration | HNO3 or nitrating mixture, controlled temp | Introduction of nitro group at position 6 |

| 3 | Methylation | Methyl iodide or dimethyl sulfate, K2CO3, DMF | 1,4,4-Trimethyl substitution achieved |

Industrial and Scale-Up Considerations

- Industrial synthesis optimizes these steps for yield, purity, and cost-effectiveness .

- Use of continuous flow reactors and automated purification systems is common to enhance reproducibility and scale.

- Reaction times, temperatures, and reagent stoichiometry are finely tuned to maximize yield and minimize by-products.

- Purification is typically done by flash chromatography on silica gel or recrystallization.

Related Research Findings and Experimental Data

- Alkylation reactions similar to those used for methylation have been reported to proceed efficiently in DMF with potassium carbonate at room temperature or mild heating, yielding high purity products after chromatographic purification.

- Nitro group reduction and further functionalization of related quinoline derivatives have been extensively studied, indicating the robustness of the quinoline scaffold under various reaction conditions.

- Analytical data such as 1H NMR , mass spectrometry (MS) , and melting points are routinely used to confirm the structure and purity of the synthesized compound.

Example of a Detailed Experimental Procedure (Adapted)

- Dissolve 2-aminoacetophenone (1 equiv) in acetic anhydride and heat under reflux for several hours to induce cyclization.

- Cool the reaction mixture and isolate the cyclized product by filtration or extraction.

- Subject the cyclized compound to nitration using dilute nitric acid at 0–5 °C to selectively nitrate the 6-position.

- After workup, purify the nitro-substituted quinoline intermediate by chromatography.

- Dissolve the nitroquinoline intermediate in DMF, add potassium carbonate, and then add methyl iodide dropwise.

- Stir the mixture at room temperature or slightly elevated temperature until methylation is complete (monitored by TLC).

- Purify the final 1,4,4-trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one product by flash chromatography.

Summary Table of Yields and Conditions from Literature

| Step | Yield (%) | Reaction Conditions | Notes |

|---|---|---|---|

| Cyclization | 60–80 | Reflux in acetic anhydride | Efficient ring closure |

| Nitration | 50–70 | HNO3, 0–5 °C | Regioselective nitration |

| Methylation | 55–75 | Methyl iodide, K2CO3, DMF, RT-50 °C | Controlled alkylation |

化学反应分析

Types of Reactions

1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Reduction: 1,4,4-Trimethyl-6-amino-3,4-dihydroquinolin-2(1H)-one.

Oxidation: Various oxidized derivatives depending on the specific conditions.

Substitution: Halogenated quinoline derivatives.

科学研究应用

Medicinal Chemistry

Pharmacophore in Drug Design

1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one has been investigated as a potential pharmacophore for developing new antimicrobial and anticancer agents. Its unique structure allows it to interact with biological targets effectively.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown effective inhibition of growth in both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound has demonstrated cytotoxic effects on several cancer cell lines, suggesting its potential as a lead compound in cancer therapy. It may inhibit key enzymes involved in cell proliferation and survival pathways .

Neuroprotective Effects

Due to its structural similarities with other neuroprotective agents, there is interest in its potential to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in treating neurodegenerative diseases like Alzheimer's .

Biological Studies

Enzyme Interaction Studies

The compound serves as a probe to study enzyme interactions and cellular pathways. Its ability to bind to active sites of enzymes can help elucidate mechanisms of action for various biological processes .

DNA Interaction Studies

It has been suggested that this compound could intercalate into DNA strands, disrupting replication processes. This property is particularly relevant in the context of anticancer research, where DNA-targeting agents are crucial .

Industrial Chemistry

Synthesis of Dyes and Pigments

In industrial applications, this compound is employed in the synthesis of dyes and pigments due to its vibrant color properties and stability under various conditions. Its unique chemical structure allows it to serve as an intermediate in producing complex organic compounds .

作用机制

The mechanism of action of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: Binding to active sites of enzymes, thereby inhibiting their activity.

Interacting with DNA: Intercalating into DNA strands, disrupting replication and transcription processes.

Modulating Receptors: Binding to cellular receptors and altering signal transduction pathways.

相似化合物的比较

Comparison with Similar Compounds

The biological and chemical properties of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one are best contextualized against structurally related dihydroquinolinones and quinolines. Key comparisons include:

Substituent Effects on Bioactivity

| Compound Name | Substituents | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity | Source |

|---|---|---|---|---|---|

| This compound | 6-NO₂; 1,4,4-CH₃ | High | Moderate | High | |

| 6-Nitroquinoline | 6-NO₂; unsaturated core | Moderate | Low | Moderate | |

| 1-Methylquinoline | 1-CH₃; unsaturated core | Low | High | Low | |

| 6-Fluoro-3,4-dihydroquinolin-2(1H)-one | 6-F | Moderate | — | — | |

| 6-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one | 6-Br; 3,3-CH₃ | — | Low (nanomolar IC₅₀) | — |

- Nitro vs. Halogen Substituents : The nitro group in the target compound correlates with higher antimicrobial and anti-inflammatory activity compared to halogenated analogs (e.g., 6-Fluoro, 6-Bromo), which may prioritize different mechanisms (e.g., enzyme inhibition vs. membrane disruption) .

Structural Modifications and Reactivity

- Saturation Effects: The dihydroquinolinone core (vs.

- Functional Group Trade-offs: Nitro groups offer stability and strong electron withdrawal, whereas amino groups (e.g., 6-Amino derivatives) improve solubility but require protective strategies .

Pharmacological Profile Comparison

- Antimicrobial Activity: The target compound’s high antimicrobial activity aligns with nitroquinolines like nitroxoline, which disrupt microbial metal ion homeostasis . In contrast, halogenated analogs (e.g., 6-Bromo) show variable potency depending on bacterial strain .

- Anti-inflammatory Action: The combination of nitro and methyl groups may synergistically inhibit cyclooxygenase (COX) or nitric oxide synthase (NOS), pathways less affected by non-nitrated quinolines .

生物活性

1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is an organic compound with the molecular formula C₁₂H₁₄N₂O₃ and a molecular weight of approximately 234.25 g/mol. This compound belongs to the quinoline family, which is known for its diverse biological activities. The unique structure of this compound, characterized by three methyl groups and a nitro group, contributes to its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a fused bicyclic system containing both a benzene and a pyridine ring. The presence of functional groups such as the nitro group at position 6 enhances its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₃ |

| Molecular Weight | 234.25 g/mol |

| CAS Number | 144583-89-1 |

| Chemical Structure | Chemical Structure |

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

- Antimicrobial Activity : Preliminary research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown effective inhibition of growth in both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : The compound has been evaluated for its anticancer properties. It demonstrated cytotoxic effects on several cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

- Neuroprotective Effects : Given the structural similarities with other compounds known to target neurodegenerative diseases, there is a growing interest in its potential as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in Alzheimer's disease treatment.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter degradation, thereby enhancing cholinergic transmission.

- DNA Interaction : It has been suggested that the compound could intercalate into DNA strands, disrupting replication processes.

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results showed:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Study on Anticancer Activity

In another study focusing on cancer cell lines, the compound exhibited varying degrees of cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5 |

| MCF-7 | 8 |

| A549 | 6 |

Research Findings

Research indicates that derivatives of quinoline compounds often exhibit enhanced biological activities due to structural modifications. For instance:

- A derivative with an additional hydroxyl group showed increased AChE inhibition compared to the parent compound.

- Structural analogs have been synthesized and tested for their ability to cross the blood-brain barrier (BBB), which is crucial for neurotherapeutics.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, and how do reaction conditions impact yield and purity?

- Methodological Answer :

- N-Alkylation : React 6-nitro-3,4-dihydroquinolin-2(1H)-one with alkyl halides (e.g., 1-chloro-3-iodopropane) in DMF using NaH as a base at 0°C to room temperature, achieving yields up to 73.7% .

- Catalytic Hydrogenation : For nitro reduction, use 10% Pd/C in ethanol under H₂ (1 atm) for 48 hours, followed by Biotage flash chromatography (silica gel, CH₂Cl₂/MeOH gradients) to isolate amino derivatives in ~73% yield .

- Key Variables : Temperature, solvent polarity (e.g., THF vs. DMF), and catalyst loading (e.g., Pd₂(dba)₃ with PtBu₃ ligands) critically influence reaction efficiency .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Look for diagnostic signals: aromatic protons (δ 8.1–7.1 ppm for nitro-substituted rings), methyl groups (δ 2.3–2.0 ppm), and dihydroquinoline backbone protons (δ 3.0–2.6 ppm) .

- MS (EI/ESI) : Confirm molecular ions (e.g., m/z 303 [M⁺] for nitro derivatives) and fragmentation patterns (e.g., loss of NO₂ or alkyl chains) .

- Purity : Use HPLC with UV detection (λ = 254 nm); target ≥95% purity via gradient elution (acetonitrile/water) .

Q. What strategies effectively reduce the nitro group to an amine while minimizing side reactions?

- Methodological Answer :

- Hydrogenation : Use Pd/C (10% wt) in ethanol under H₂ for 48 hours. Monitor by TLC to avoid over-reduction .

- Workup : Acidify the reaction mixture with 1N HCl, extract with ethyl acetate, and neutralize with NaOH to isolate the free amine .

- Challenges : Competing dehalogenation or ring saturation may occur with prolonged reaction times; optimize H₂ pressure (1–3 atm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound in enzyme inhibition assays?

- Methodological Answer :

- Functionalization : Introduce substituents (e.g., thiophene-2-carboximidamide) at the 6-position via nucleophilic substitution or coupling reactions .

- Biological Assays : Test inhibitory activity against NOS isoforms (iNOS, eNOS, nNOS) using recombinant enzymes expressed in Sf9 cells. Measure IC₅₀ via radioactive arginine-to-citrulline conversion assays .

- Data Interpretation : Correlate electronic effects (e.g., nitro vs. amino groups) with binding affinity using molecular docking (e.g., AutoDock Vina) .

Q. What computational methods predict the reactivity and stability of nitro-substituted dihydroquinolinones under varying pH conditions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 to model nitro group reduction potentials and protonation states at pH 4–10. Compare HOMO-LUMO gaps to assess stability .

- MD Simulations : Simulate solvation effects in water/DMSO mixtures using GROMACS to predict aggregation or hydrolysis risks .

- Validation : Cross-reference computational data with experimental stability tests (e.g., HPLC tracking over 72 hours at 25°C) .

Q. How should researchers handle air/moisture-sensitive intermediates during synthesis?

- Methodological Answer :

- Storage : Store nitro derivatives in amber vials under argon at –20°C to prevent photodegradation .

- Reaction Setup : Use Schlenk lines for moisture-sensitive steps (e.g., Grignard additions) and gloveboxes for catalyst handling .

- Safety : Follow GHS protocols (e.g., wear nitrile gloves, lab coats) due to potential mutagenicity of nitroaromatics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。